7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic organic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the benzyloxy, cyclopropylmethyl, and trifluoromethyl groups through various organic reactions such as alkylation, nucleophilic substitution, and oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine would depend on its specific biological target. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the trifluoromethyl group.
7-(Benzyloxy)-3-(methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the cyclopropylmethyl group.
Uniqueness
The presence of the trifluoromethyl group in 7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine may impart unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H16F3N3O |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-7-phenylmethoxy-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)16-14(25-11-13-4-2-1-3-5-13)8-9-24-15(10-12-6-7-12)22-23-17(16)24/h1-5,8-9,12H,6-7,10-11H2 |
InChI Key |
RDNQZFSDTJMHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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